N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(9-3-6-17-8-9)14-10-2-5-15-11(7-10)1-4-13-15/h1-8H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYMBBUNRFLYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C=C1NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a nitrogen source and a 1,3-dipole, with the reaction being carried out under controlled temperature and solvent conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated synthesis platforms to achieve high throughput and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide and related compounds:
Structural and Functional Insights
Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[1,5-a]pyrimidine (e.g., in ) and imidazo[1,5-a]pyridine (e.g., in ), which alter electronic properties and binding affinities. Pyrimidine-containing analogs often exhibit enhanced π-π stacking interactions in kinase binding pockets .
Substituent Effects :
- The thiophene-3-carboxamide group in the target compound may confer distinct electronic and steric properties compared to phenylpyrazole () or thienyl-trifluoromethyl () substituents. Thiophene’s sulfur atom can participate in hydrophobic interactions or hydrogen bonding in biological targets .
- Trifluoromethyl groups (e.g., in ) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies.
Biological Activity Trends: Pyrazolo[1,5-a]pyrimidine carboxamides (e.g., ) show promise in oncology, with activities linked to kinase or PARG inhibition. For example, the tetrahydropyrazolo[1,5-a]pyrimidine derivative in is hypothesized to target kinases due to structural resemblance to known kinase inhibitors. Compounds with dichloromethyl substituents () demonstrate broad-spectrum anticancer activity, likely through DNA intercalation or topoisomerase inhibition.
Q & A
Q. Advanced Structure-Activity Relationship (SAR) Analysis
- Electron-withdrawing groups (e.g., trifluoromethyl at position 2): Enhance metabolic stability and target binding affinity, as observed in pyrazolo[1,5-a]pyrimidine derivatives .
- Hydrophobic substituents (e.g., aryl groups): Improve membrane permeability but may increase off-target effects .
Contradictions arise in antimicrobial vs. anticancer activity; for example, 4-fluorophenyl groups enhance antibacterial potency but reduce cytotoxicity .
What analytical techniques resolve contradictions in biological data across studies?
Q. Data Contradiction Analysis
- Molecular docking : Validate binding modes to explain divergent activities (e.g., trifluoromethyl group interactions with hydrophobic pockets) .
- Pharmacokinetic profiling : Compare logP, plasma stability, and CYP450 inhibition to identify metabolic liabilities .
- X-ray crystallography : Resolve structural ambiguities (e.g., bond angles in pyrazolo[1,5-a]pyrimidine derivatives) that affect bioactivity .
How can computational methods guide the design of derivatives with improved selectivity?
Q. Advanced Computational Integration
- Quantum chemical calculations : Predict reaction pathways and transition states to prioritize synthetically feasible derivatives .
- Machine learning models : Train on datasets (e.g., IC₅₀ values of analogs) to predict bioactivity and toxicity .
- Molecular dynamics simulations : Assess target-ligand binding stability over time, critical for kinase inhibitors .
What challenges arise in crystallizing this compound, and how are they addressed?
Q. Advanced Crystallography
- Polymorphism issues : Use mixed solvents (hexane/ethyl acetate/DCM) for slow evaporation to obtain single crystals .
- H-bonding networks : Introduce polar groups (e.g., hydroxyethyl) to stabilize crystal packing, as seen in related pyrazole-thiophene hybrids .
- Rigid-body restraints : Apply during refinement to resolve disordered regions in X-ray structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
